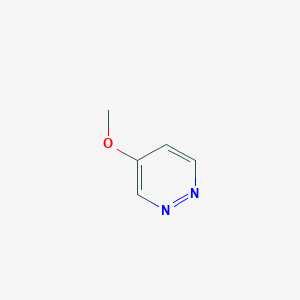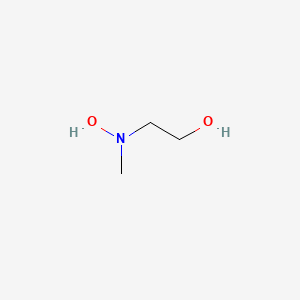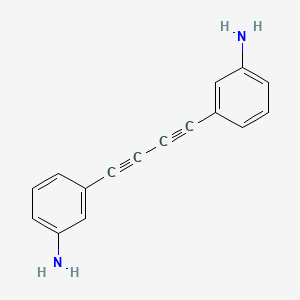
3,3'-(Buta-1,3-diino-1,4-diil)dianilina
Descripción general
Descripción
3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline is an organic compound with the molecular formula C16H12N2 It is characterized by the presence of two aniline groups connected by a butadiyne linker
Aplicaciones Científicas De Investigación
3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline has several scientific research applications:
Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors, which are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound’s structural features make it a useful probe in studying biological interactions and mechanisms.
Industrial Applications: It is employed in the production of dyes and pigments due to its ability to form stable, colored compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline typically involves the coupling of two aniline derivatives with a butadiyne moiety. One common method is the palladium-catalyzed cross-coupling reaction, where aniline derivatives are reacted with a butadiyne precursor under specific conditions. For example, a mixture of copper chloride and triethylamine can be used as catalysts, and the reaction is carried out at elevated temperatures (around 60°C) in the presence of air .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the butadiyne linker into a more saturated form.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline compounds .
Mecanismo De Acción
The mechanism of action of 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline involves its interaction with molecular targets through its aniline groups and butadiyne linker. The compound can form π-π interactions with aromatic systems and hydrogen bonds with various functional groups. These interactions enable it to participate in a range of chemical and biological processes, influencing the pathways involved in organic synthesis and material formation .
Comparación Con Compuestos Similares
3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: This compound has pyridine groups instead of aniline groups, which alters its chemical properties and applications.
1,4-Diphenylbutadiyne: Lacks the amino groups, making it less reactive in certain substitution reactions but useful in materials science.
Uniqueness: 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline is unique due to the presence of both aniline groups and a butadiyne linker, which confer distinct electronic and structural properties. These features make it versatile for various applications, from organic synthesis to materials science .
Propiedades
IUPAC Name |
3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHYPYMCCZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568995 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31661-59-3 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


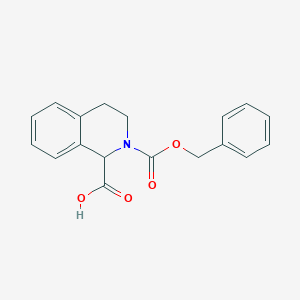

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)
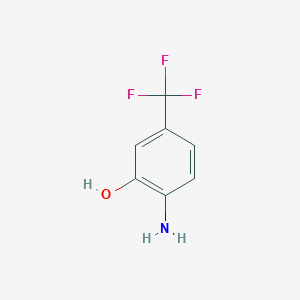

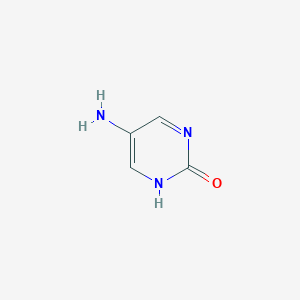

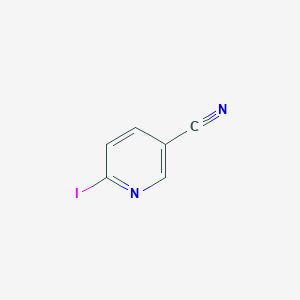
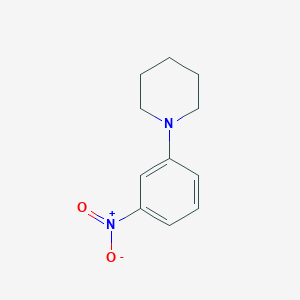
![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
